8-Quinolinesulfonamide
Overview
Description
8-Quinolinesulfonamide is a compound that has been explored for various properties including molecular structure, electronic properties, and potential applications in different fields. Research into its synthesis, chemical reactions, and molecular analysis has been ongoing to better understand and utilize its unique characteristics.
Synthesis Analysis
The synthesis of 8-Quinolinesulfonamide involves detailed chemical processes. A study by FazilathBasha et al. (2021) focused on the computational evaluation of its molecular structure, including monomer and dimer forms, using density functional theory (DFT) tools (FazilathBasha et al., 2021). Additionally, Sumalan et al. (1996) synthesized and characterized metal(II)-8-quinolinsulfonamidato complexes, revealing insights into its structure and reactivity (Sumalan et al., 1996).
Molecular Structure Analysis
The molecular structure of 8-Quinolinesulfonamide has been investigated using various computational and spectroscopic methods. Research has been conducted to understand its geometrical parameters, bonding properties, and electron localization (FazilathBasha et al., 2021).
Chemical Reactions and Properties
Studies on 8-Quinolinesulfonamide have shown it undergoes various chemical reactions, forming complexes with different metals and exhibiting unique properties. For example, the synthesis of metal(II) complexes and their spectroscopic properties provide valuable insights into its reactivity and potential applications (Sumalan et al., 1996).
Physical Properties Analysis
The physical properties of 8-Quinolinesulfonamide, such as its spectroscopic wavenumbers (IR, Raman), UV–Visible spectrum, and charge transfer properties, have been computationally investigated to better understand its behavior and potential uses (FazilathBasha et al., 2021).
Chemical Properties Analysis
The chemical properties of 8-Quinolinesulfonamide, including its electrophilic and nucleophilic sites, have been explored through molecular electrostatic potential (MEP) analysis. This research helps in understanding its interactions with other molecules and its potential applications in various fields (FazilathBasha et al., 2021).
Scientific Research Applications
Structural and Electronic Properties : A study by FazilathBasha et al. (2021) focused on the structural, wavefunctional, electronic, and charge transfer properties of 8-Quinolinesulfonamide. They utilized Density Functional Theory (DFT) tools to investigate these properties in monomer and dimer forms, including HOMO-LUMO energies and spectroscopic wavenumbers. The study also explored the molecule's potential in drug design through ADME, molinspiration, and toxicity properties, including molecular docking studies (FazilathBasha et al., 2021).
Role in Receptor Ligands : Zajdel et al. (2011) synthesized novel arene- and quinolinesulfonamides to evaluate their affinity for various serotonin receptors. One compound, identified as a potent 5-HT7 antagonist, showed promise in mouse models, indicating potential applications in neuroscience and pharmacology (Zajdel et al., 2011).
Antiviral Effects : Research by Kawahata et al. (1960) on N-alkanoyl-5-acetamido-8-quinolinesulfonamide compounds demonstrated significant antiviral effects against the Nakayama strain of Japanese B encephalitis virus, suggesting its potential in antiviral drug development (Kawahata et al., 1960).
Potential as Monoaminooxidase Inhibitors : A study by Gracheva et al. (1978) involved synthesizing N-2 Propynyl-ω-aminoalkyl-substituted 8-quinolinesulfonamides as potential inhibitors of monoaminooxidase. This research indicates possible applications in treating neurological disorders like depression (Gracheva et al., 1978).
Electroluminescent Materials : Hopkins et al. (1996) investigated aluminum and zinc metallo-8-hydroxyquinolates as electroluminescent materials. This included 8-Hydroxy-5-piperidinylquinolinesulfonamide derivatives, demonstrating potential applications in optoelectronic devices (Hopkins et al., 1996).
Antifungal Mechanism : Pippi et al. (2018) explored the antifungal mechanism of action of 8-hydroxyquinolines, including derivatives like 8-hydroxy-5-quinolinesulfonic acid. Their research provided new insights into the antifungal properties of these compounds (Pippi et al., 2018).
Antifungal Drug Design : A study by Pippi et al. (2017) evaluated the toxicity and antifungal activity of 8-hydroxyquinoline derivatives, suggesting their potential in antifungal drug design (Pippi et al., 2017).
Chelator Effects : Goldberg et al. (1991) examined the diabetogenic and acidotropic effects of 8-(p-toluenesulfonylamino)-quinoline, highlighting its potential as a zinc-binding chelator in biological systems (Goldberg et al., 1991).
Antimicrobial Agents : A 2019 study synthesized new compounds of quinoline clubbed with sulfonamide moiety to explore their potential as antimicrobial agents (2019).
Interaction with DNA and Hydrogen Peroxide : Macías et al. (2002) investigated a copper complex with N-quinolin-8-yl-p-toulenesulfonamide, studying its interaction with DNA and hydrogen peroxide, suggesting applications in bioinorganic chemistry (Macías et al., 2002).
Safety And Hazards
The safety data sheet for Mitapivat, a compound that contains 8-Quinolinesulfonamide, indicates that it is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Future Directions
properties
IUPAC Name |
quinoline-8-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYZEUXZHGOXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188709 | |
Record name | 8-Quinolinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-8-sulfonamide | |
CAS RN |
35203-91-9 | |
Record name | 8-Sulfonamidoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-8-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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